Pomalidomide-amido-C5-PEG2-C6-chlorine
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Overview
Description
Pomalidomide-amido-C5-PEG2-C6-chlorine is a derivative of pomalidomide, a compound known for its therapeutic applications, particularly in the treatment of multiple myeloma and other cancers . This compound is characterized by its unique chemical structure, which includes a polyethylene glycol (PEG) linker and a chlorine atom, enhancing its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-amido-C5-PEG2-C6-chlorine involves multiple steps, starting with the preparation of pomalidomide. The PEG linker is then attached to pomalidomide through an amide bond formation. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The compound is then subjected to rigorous quality control tests to ensure it meets the required standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amido-C5-PEG2-C6-chlorine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the PEG linker.
Substitution: The chlorine atom can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their therapeutic potential .
Scientific Research Applications
Pomalidomide-amido-C5-PEG2-C6-chlorine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of new compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Investigated for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Pomalidomide-amido-C5-PEG2-C6-chlorine exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth.
Immune Modulation: It enhances the immune system’s ability to attack and destroy cancer cells.
Direct Cytotoxicity: The compound directly induces cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: The parent compound, known for its anti-cancer properties.
Lenalidomide: Another derivative of thalidomide with similar therapeutic applications.
Thalidomide: The original compound from which pomalidomide and its derivatives are derived.
Uniqueness
Pomalidomide-amido-C5-PEG2-C6-chlorine stands out due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications.
Properties
Molecular Formula |
C29H40ClN3O8 |
---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide |
InChI |
InChI=1S/C29H40ClN3O8/c30-14-5-1-2-6-15-39-17-19-41-20-18-40-16-7-3-4-11-24(34)31-22-10-8-9-21-26(22)29(38)33(28(21)37)23-12-13-25(35)32-27(23)36/h8-10,23H,1-7,11-20H2,(H,31,34)(H,32,35,36) |
InChI Key |
CEGOWZXGBJKMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
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